Enhanced Aqueous Solubility via Benzothiophene Incorporation Compared to Indole-Only Analogs
In a systematic SAR study on indole-2-carboxamides, modifying the core scaffold by replacing the indole ring with a benzothiophene or benzoselenophene led to a striking 10- to 20-fold improvement in aqueous solubility [1]. While this data originates from a mycobactericidal series, the physicochemical principle is directly transferable to the target compound, which uniquely retains the benzothiophene motif. A purely indole-based comparator would be expected to exhibit significantly poorer solubility.
| Evidence Dimension | Aqueous solubility (fold-improvement over indole analog) |
|---|---|
| Target Compound Data | Not directly measured; inferred benefit from benzothiophene scaffold |
| Comparator Or Baseline | Analogous indole-2-carboxamide scaffold bearing a benzothiophene replacement |
| Quantified Difference | 10- to 20-fold improvement in solubility reported for the scaffold switch |
| Conditions | Measured in a series of indole-2-carboxamide mycobactericidal agents; structural modification: indole ring replaced by benzothiophene. |
Why This Matters
For in vitro assays requiring aqueous dosing, a 10-20x solubility advantage directly translates to more reliable concentration-response data and fewer false negatives due to compound precipitation.
- [1] Sahile, H. A., Gan, Y., Rehka, S., Bifani, P., & Go, M. L. (2021). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters, 12(1), 134-141. View Source
